3-Methoxybenzoic acid
Overview
Description
m-Methoxybenzoic acid, also known as 3-methoxybenzoic acid or m-anisic acid, is an organic compound with the molecular formula C8H8O3. It is a derivative of benzoic acid where a methoxy group is substituted at the meta position of the benzene ring. This compound is a white crystalline solid that is soluble in organic solvents like ethanol and ether but insoluble in water .
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution reaction of a compound A (such as a halogenated benzoic acid) with sodium methylate in methanol under inert gas protection. The reaction is carried out at temperatures ranging from 80-150°C and pressures of 0.18-1.4 MPa.
Industrial Production Methods:
- The industrial production of m-methoxybenzoic acid often employs a one-pot process that is efficient and environmentally friendly. This method uses readily available raw materials and safe reagents, making it suitable for large-scale production .
Types of Reactions:
Oxidation: m-Methoxybenzoic acid can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in tetrahydrofuran (THF) and methanol is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
- The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted benzoic acids.
Mechanism of Action
Target of Action
3-Methoxybenzoic acid, also known as m-Anisic acid, is a methoxybenzoic acid that is benzoic acid substituted by a methoxy group at position 3 It’s known to be used in the synthesis and characterization of 3-methoxybenzoates of europium (iii) and gadolinium (iii) .
Mode of Action
It has been used in the conversion of aromatic carboxylic acids into methyl esters and reduction to the corresponding primary alcohols using a sodium borohydride-thf-methanol system . This suggests that it may interact with its targets through esterification and reduction reactions.
Biochemical Pathways
A study has shown that methoxylated benzoic acids can be bioconverted to hydroxylated derivatives . This suggests that this compound may be involved in methoxy to hydroxy conversion pathways in certain anaerobic bacteria.
Pharmacokinetics
Its molecular weight of 1521473 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its use in the synthesis of 3-methoxybenzoates of europium (iii) and gadolinium (iii) , it may have potential applications in the field of materials science and medical imaging.
Biochemical Analysis
Biochemical Properties
3-Methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis and characterization of 3-methoxybenzoates of europium (III) and gadolinium (III)
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, it can inhibit seed germination and root growth by restraining glycolysis and the oxidative pentose phosphate pathway . This indicates its potential impact on cellular functions and its utility in agricultural applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to modulate enzyme activity and gene expression is essential for its role in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can vary, affecting its efficacy in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in mouse anaphylaxis models, oral administration of 2-hydroxy-3-methoxybenzoic acid (a derivative) dose-dependently attenuated allergic reactions . This highlights the importance of dosage in determining the compound’s therapeutic and toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it is metabolized by specific bacterial strains, indicating its role in microbial metabolism . Understanding these pathways is crucial for its application in biotechnology and medicine.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions are essential for its accumulation and activity in target tissues .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in cellular processes and its potential therapeutic applications .
Scientific Research Applications
m-Methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of natural products and other complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: m-Methoxybenzoic acid is used in the development of pharmaceuticals and as an intermediate in the synthesis of drugs.
Industry: It is employed in the production of agrochemicals, dyes, and fragrances.
Comparison with Similar Compounds
p-Methoxybenzoic Acid (4-methoxybenzoic acid): This isomer has the methoxy group at the para position and exhibits different reactivity and properties compared to m-methoxybenzoic acid.
o-Methoxybenzoic Acid (2-methoxybenzoic acid): This isomer has the methoxy group at the ortho position and also shows distinct chemical behavior.
Uniqueness:
- m-Methoxybenzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The meta position of the methoxy group provides different steric and electronic effects compared to the ortho and para isomers, making it valuable for specific synthetic and industrial applications .
Properties
IUPAC Name |
3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQZJYCNDZAGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060410 | |
Record name | Benzoic acid, 3-methoxy- | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS], Solid, white crystals, practically odourless | |
Record name | 3-Methoxybenzoic acid | |
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Record name | 3-Methoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |
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Record name | 3-Methoxybenzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/887/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
170.00 to 172.00 °C. @ 10.00 mm Hg | |
Record name | 3-Methoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
soluble in boiling water, organic solvents, freely soluble (in ethanol) | |
Record name | 3-Methoxybenzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/887/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.0015 [mmHg] | |
Record name | 3-Methoxybenzoic acid | |
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CAS No. |
586-38-9 | |
Record name | 3-Methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-38-9 | |
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Record name | 3-Methoxybenzoic acid | |
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Record name | 3-METHOXYBENZOIC ACID | |
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Record name | 3-METHOXYBENZOIC ACID | |
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Record name | Benzoic acid, 3-methoxy- | |
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Record name | Benzoic acid, 3-methoxy- | |
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Record name | m-anisic acid | |
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Record name | 3-METHOXYBENZOIC ACID | |
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Record name | 3-Methoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |
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Melting Point |
110.5 °C | |
Record name | 3-Methoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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